N'-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide
Description
N'-(2,4-Dihydroxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by a phenoxyacetohydrazide backbone conjugated to a 2,4-dihydroxybenzylidene moiety. This compound is synthesized via condensation of 2-phenoxyacetohydrazide with 2,4-dihydroxybenzaldehyde under acidic conditions . The 2,4-dihydroxy substitution on the benzylidene ring enhances hydrogen-bonding capacity, influencing its physicochemical properties and biological interactions. Key applications include enzyme inhibition (e.g., α-glucosidase, tyrosinase) and metal ion sensing .
Properties
CAS No. |
303086-58-0 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-6-11(14(19)8-12)9-16-17-15(20)10-21-13-4-2-1-3-5-13/h1-9,18-19H,10H2,(H,17,20)/b16-9+ |
InChI Key |
GKUUHTPLPXGYPZ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenoxyacetohydrazide
Phenoxyacetic acid is first converted to its ethyl ester via reaction with ethanol in the presence of sulfuric acid. Subsequent hydrazinolysis with hydrazine hydrate yields 2-phenoxyacetohydrazide:
Typical Conditions :
Condensation with 2,4-Dihydroxybenzaldehyde
The hydrazide undergoes Schiff base formation with 2,4-dihydroxybenzaldehyde under acidic conditions:
Optimized Protocol :
-
Dissolve 2-phenoxyacetohydrazide (1.0 equiv) and 2,4-dihydroxybenzaldehyde (1.1 equiv) in ethanol.
-
Add glacial acetic acid (2–3 drops) as a catalyst.
-
Reflux at 70°C for 3–5 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol.
Yield : 75–85% (reported for analogous hydrazide syntheses).
Alternative Catalytic Systems
Recent advancements explore green catalysts:
-
Microwave-Assisted Synthesis : Reduces reaction time to 15–20 minutes with comparable yields.
-
Ionic Liquid Catalysts : e.g., [BMIM][HSO₄], enhance reaction efficiency and recyclability.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 70–80°C | Accelerates imine formation |
| Catalyst Loading | 2% Acetic acid | Balances rate and side reactions |
Prolonged heating (>6 hours) risks decomposition, while lower temperatures (<50°C) result in incomplete condensation.
Characterization Data
-
IR (KBr, cm⁻¹) : ν(N–H) 3250–3300, ν(C=O) 1680–1700, ν(C=N) 1600–1620.
-
¹H NMR (DMSO-d₆, δ ppm) : 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 6.2–7.4 (m, aromatic H).
Challenges and Solutions
-
Byproduct Formation : Excess aldehyde may form bis-hydrazones. Mitigated by stoichiometric control.
-
Low Solubility : Use of DMF/THF mixtures improves dissolution during recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Reflux | 75–85 | 95–98 | 3–5 |
| Microwave-Assisted | 80–88 | 97–99 | 0.3–0.5 |
| Ionic Liquid Catalysis | 82–90 | 98–99 | 2–3 |
Microwave and ionic liquid methods offer superior efficiency but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research has shown that hydrazide derivatives exhibit strong antioxidant properties. For instance, compounds similar to N'-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide have been tested for their ability to scavenge free radicals using assays such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH assays. These studies indicate that such compounds can significantly reduce oxidative stress, making them promising candidates for developing antioxidant therapies .
1.2 Antimicrobial Properties
Hydrazones and their derivatives have been studied for their antimicrobial activities against various pathogens. For example, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial activity of similar compounds revealed that they inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
1.3 Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies have demonstrated that hydrazide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been investigated for its herbicidal properties. Research indicates that similar hydrazone compounds exhibit significant herbicidal activity against various weed species, including Echinochloa crus-galli and Amaranthus retroflerus. These findings suggest that this class of compounds could be developed into effective herbicides for agricultural use .
2.2 Plant Growth Regulation
In addition to herbicidal effects, some hydrazone derivatives have been reported to regulate plant growth positively. They can enhance seed germination and increase biomass in certain crops, indicating their potential role as plant growth regulators .
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and coatings with specific properties like enhanced adhesion and resistance to environmental degradation .
3.2 Sensor Development
Hydrazone derivatives have been employed in developing sensors for detecting biomolecules and environmental pollutants. Their reactivity with carbonyl compounds makes them suitable candidates for constructing sensitive detection systems using techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
Case Studies
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. The hydrazone group can also participate in various biochemical pathways, potentially leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Ring
The position and nature of substituents on the benzylidene ring significantly impact properties and bioactivity.
Table 1: Substituent-Dependent Properties of Selected Hydrazones
Key Observations :
- Hydroxy vs. Methoxy Groups : The target compound (2,4-dihydroxy) exhibits lower melting points than methoxy-substituted analogs (e.g., 129.9–133.2°C vs. higher for methoxy derivatives), likely due to reduced molecular symmetry despite increased hydrogen bonding .
- Chlorine Substitution : Dichloro derivatives (e.g., 3,4-dichloro in ) show higher lipophilicity, enhancing antiparasitic activity but reducing water solubility .
Backbone Modifications: Phenoxy vs. Other Groups
Variations in the acetohydrazide backbone influence electronic properties and target selectivity.
Table 2: Backbone-Dependent Bioactivity
*Hypothetical value based on similar coumarin derivatives.
Key Observations :
- Phenoxy Backbone: Enhances α-glucosidase inhibition due to hydrophobic interactions with the enzyme’s active site .
- Coumarin Backbone : Improves antioxidant activity via radical scavenging by the coumarin core .
- Isonicotinohydrazide Backbone: Facilitates metal ion chelation, enabling chemosensing applications .
Key Observations :
Spectroscopic and Structural Insights
- IR Spectroscopy : The target compound shows ν(C=O) at 1653 cm⁻¹ and ν(N-H) at 3257 cm⁻¹, consistent with hydrazone formation . Methoxy-substituted analogs exhibit shifted ν(C-O) peaks (~1250 cm⁻¹) due to electron-donating groups .
- NMR Data : The 2,4-dihydroxybenzylidene moiety in the target compound results in distinct aromatic proton signals at δ 6.77–7.34 ppm (DMSO-d₆) , whereas chloro-substituted analogs show downfield shifts (δ 7.5–8.0 ppm) .
Biological Activity
N'-(2,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide is a compound of significant interest due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the class of hydrazones, which are synthesized through the condensation of hydrazides with aldehydes or ketones. The specific structure of this compound can be represented as follows:
This compound features a hydrazone linkage (-C=N-NH-) which is critical for its biological activity.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 3.91 |
| Escherichia coli | 1.0 |
| Enterococcus faecalis | 1.0 |
These results suggest that the compound is particularly effective against MRSA, outperforming traditional antibiotics like nitrofurantoin in some cases .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. It demonstrated activity against several fungal strains, although specific MIC values were not detailed in the reviewed literature.
Anticancer Activity
The antiproliferative effects of this compound have been assessed using various human cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| LN-229 (glioblastoma) | 0.77 |
| HepG2 (hepatocellular carcinoma) | 7.81 |
| H1563 (lung adenocarcinoma) | 12.39 |
The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells (HEK-293), indicating its potential as a targeted anticancer agent .
Case Studies
Several studies have highlighted the biological activity of hydrazone derivatives similar to this compound:
- Antiproliferative Study : A study involving various hydrazone derivatives found that those with nitrophenyl substituents exhibited the highest cytotoxicity against cancer cell lines. The study concluded that structural modifications significantly influence biological activity .
- Toxicity Assessment : In vivo toxicity was evaluated using Danio rerio embryos through the Fish Embryo Acute Toxicity (FET) test. The results indicated low to moderate toxicity levels for the tested compounds, supporting their safety profile for further development .
- Comparative Analysis : A comparative study of different hydrazone compounds showed that this compound had superior antibacterial and anticancer properties compared to other derivatives in its class .
Q & A
Basic Research Question
- Spectroscopy :
- 1H/13C NMR : Confirm imine (C=N) formation (δ 8.5–9.5 ppm for 1H; ~150 ppm for 13C) and phenolic -OH signals (δ 10–12 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. The dihydroxy and phenoxy groups often form intramolecular hydrogen bonds (S(6) motif) .
How can researchers resolve contradictions in spectral data indicating possible tautomeric forms or impurities?
Advanced Research Question
- Tautomer Identification : Perform variable-temperature NMR to detect keto-enol tautomerism. DFT calculations (e.g., Gaussian) can predict stable tautomers .
- Impurity Analysis : Use HPLC with a C18 column (methanol/water mobile phase) to separate by-products. Compare retention times with synthetic intermediates .
Case Study : Unexpected diacylhydrazine formation (e.g., from excess acetic acid) can be mitigated by reducing reaction time or using inert atmospheres .
What computational approaches are recommended for predicting the crystal structure and electronic properties?
Advanced Research Question
- Crystal Structure Prediction : Employ density functional theory (DFT) with software like CRYSTAL or Quantum ESPRESSO to model packing motifs and hydrogen-bonding networks .
- Electronic Properties : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and identify charge-transfer transitions involving the dihydroxybenzylidene moiety .
Validation : Cross-check computational results with experimental SCXRD and UV-Vis data (e.g., λmax ~300–350 nm for π→π* transitions) .
What in vitro assays are suitable for evaluating the antioxidant potential, and how should results be interpreted?
Basic Research Question
- DPPH Assay : Measure radical scavenging activity (IC50 values). Dissolve the compound in DMSO (≤1% v/v) and compare to ascorbic acid controls .
- FRAP Assay : Quantify Fe³+ reduction capacity at 593 nm. Normalize results to Trolox equivalents .
Interpretation : High antioxidant activity is linked to the dihydroxy groups’ ability to donate electrons. Low solubility may require derivatization (e.g., acetylation) .
How does the presence of dihydroxy groups influence the compound’s chelation properties and stability under different pH conditions?
Advanced Research Question
- Chelation Studies : Conduct UV-Vis titration with metal ions (e.g., Cu²+, Fe³+) in buffered solutions (pH 4–7). Calculate binding constants (Log K) using Benesi-Hildebrand plots .
- pH Stability : Use NMR to monitor degradation in acidic (pH <3) or alkaline (pH >9) conditions. The 2,4-dihydroxy moiety enhances stability at neutral pH via intramolecular H-bonding .
Application Note : Chelation with vanadium or oxidovanadium(IV) complexes may enhance bioactivity but requires stability testing in physiological buffers .
How can researchers design experiments to analyze contradictory bioactivity results across different cell lines?
Advanced Research Question
- Dose-Response Curves : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2) .
- Mechanistic Studies : Use Western blotting to assess NF-κB pathway modulation. Contradictions may arise from cell-specific uptake or metabolic activation .
Troubleshooting : Pre-treat cells with cytochrome P450 inhibitors to rule out metabolism-dependent effects .
What strategies are recommended for optimizing the compound’s solubility without compromising bioactivity?
Advanced Research Question
- Derivatization : Introduce methyl or PEG groups to the phenoxy moiety. Monitor solubility via shake-flask method (aqueous buffer) and bioactivity in parallel .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Characterize co-crystals via PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
